molecular formula C8H10N4O B8301999 6-n-Propyl-imidazo[1,5-d]-as-triazin-4(3H)-one

6-n-Propyl-imidazo[1,5-d]-as-triazin-4(3H)-one

Cat. No. B8301999
M. Wt: 178.19 g/mol
InChI Key: KQVMFGBJLFULLY-UHFFFAOYSA-N
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Patent
USRE030511

Procedure details

An 8.75 gm. portion of 3-(2-n-propyl-4-imidazolylmethylene)carbazic acid ethyl ester in 50 ml. of diphenyl ether is reacted as described in Example 70 giving the desired product, m.p. 159°-162.5° C.
Name
3-(2-n-propyl-4-imidazolylmethylene)carbazic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[NH:5][N:6]=[CH:7][C:8]1[N:9]=[C:10]([CH2:13][CH2:14][CH3:15])[NH:11][CH:12]=1)C.C1(OC2C=CC=CC=2)C=CC=CC=1>>[CH2:13]([C:10]1[N:9]2[C:4](=[O:3])[NH:5][N:6]=[CH:7][C:8]2=[CH:12][N:11]=1)[CH2:14][CH3:15]

Inputs

Step One
Name
3-(2-n-propyl-4-imidazolylmethylene)carbazic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(NN=CC=1N=C(NC1)CCC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1=NC=C2N1C(NN=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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